molecular formula C25H22BrNO5S B2997608 ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate CAS No. 88461-75-0

ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate

Cat. No. B2997608
CAS RN: 88461-75-0
M. Wt: 528.42
InChI Key: VLVZTOHKDLFKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule that contains several functional groups, including an ester group (COO), a bromomethyl group (CH2Br), a sulfonyl group (SO2), and an indole group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromomethyl group could be introduced via a radical bromination reaction, while the ester group could be formed via a condensation reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The indole group, in particular, is a fused ring system that contributes to the compound’s complexity.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the bromomethyl group could undergo nucleophilic substitution reactions, while the ester group could participate in hydrolysis or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and sulfonyl groups would likely make the compound polar and potentially soluble in polar solvents.


Scientific Research Applications

Synthetic Applications and Chemical Transformations

  • Cyclisation onto Azoles

    Aryl radical building blocks, similar in reactivity to the specified compound, have been utilized for cyclisation reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves radical precursors and demonstrates the compound's potential in synthesizing complex molecular architectures (Allin et al., 2005).

  • Synthesis of [1,2,3]Triazolo[1,5-a]quinoline

    The reaction involving compounds with functional groups similar to the specified chemical has been used to synthesize novel heterocyclic compounds, indicating its potential in the development of new chemical entities with possible pharmacological activities (Pokhodylo & Obushak, 2019).

  • Protection in Peptide Synthesis

    Derivatives structurally related to the specified compound have been explored for their use in peptide synthesis, demonstrating their utility in protecting carboxy groups and facilitating the synthesis of complex peptides (Amaral, 1969).

  • Oxidation Reactions

    Studies have shown that certain esters, akin to the compound , undergo oxidation to produce dione derivatives, highlighting their potential in chemical transformations and synthesis pathways (Sato et al., 1977).

  • One-pot Synthesis of Polyhydroquinoline Derivatives

    The use of sulfonic acid imidazolium hydrogen sulfate in the synthesis of quinoline derivatives from related compounds suggests the compound's potential applicability in facilitating clean, efficient, and high-yield chemical syntheses (Khaligh, 2014).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a novel compound, future work could involve studying its reactivity, stability, and potential applications.


properties

IUPAC Name

ethyl 2-(bromomethyl)-5-(4-methylphenyl)sulfonyloxy-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO5S/c1-3-31-25(28)24-21-15-19(32-33(29,30)20-12-9-17(2)10-13-20)11-14-22(21)27(23(24)16-26)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZTOHKDLFKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.